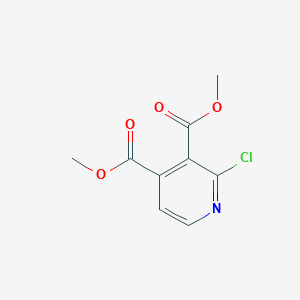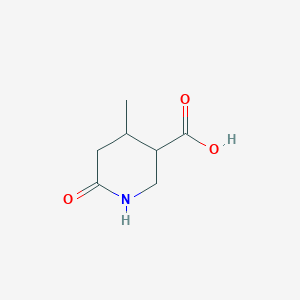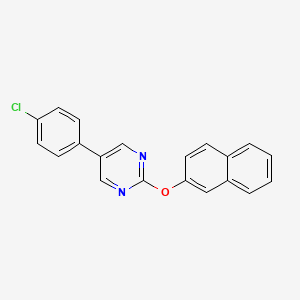![molecular formula C16H17ClN4O B2748763 2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide CAS No. 2097859-62-4](/img/structure/B2748763.png)
2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide” is a chemical compound. It’s a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of pyrrolidine with 2-chloropyrimidine . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Scientific Research Applications
Analytical Applications
In analytical chemistry, "2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide" related compounds have been utilized for their properties in separation technologies. For instance, Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate (IM) and related substances, demonstrating the compound's utility in quality control and analytical separation processes in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
Medicinal Chemistry and Drug Discovery
In the field of medicinal chemistry, related benzamide compounds have been identified as potential therapeutic agents. Nancy Z. Zhou et al. (2008) described the discovery of MGCD0103, an orally active histone deacetylase inhibitor, showcasing the therapeutic potential of benzamide derivatives in cancer treatment (Zhou et al., 2008). Additionally, G. Amato et al. (2011) explored N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for epilepsy treatment, highlighting the compound's relevance in neurology (Amato et al., 2011).
Material Science Applications
In material science, related compounds have been used to study and develop materials with unique properties. A. Srivastava et al. (2017) synthesized pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties, illustrating the compound's applications in developing advanced materials for optical and electronic uses (Srivastava et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through hydrogen bonding and aromatic stacking interactions .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrimidine derivatives , it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s chemical structure, including its pyrimidine ring and the presence of the chloro, pyrrolidin, and benzamide groups.
Cellular Effects
Similar compounds have been shown to suppress the production of collagen in vitro , suggesting that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown significant reduction in the content of hydroxyproline at a concentration of 50 μM or 100 μM , suggesting potential long-term effects on cellular function.
Metabolic Pathways
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting potential interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Properties
IUPAC Name |
2-chloro-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-14-7-2-1-6-13(14)15(22)20-11-12-5-3-10-21(12)16-18-8-4-9-19-16/h1-2,4,6-9,12H,3,5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBUNRWTLYOREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)
![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748682.png)
![N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide](/img/structure/B2748683.png)

![(3-Fluoro-4-methoxyphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2748685.png)
![8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2748691.png)


![2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B2748695.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzofuran-2-carboxamide](/img/structure/B2748697.png)
![3-[2-(2-amino-2-oxoethyl)-7-chloro-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2748699.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2748703.png)
